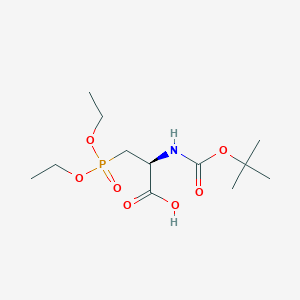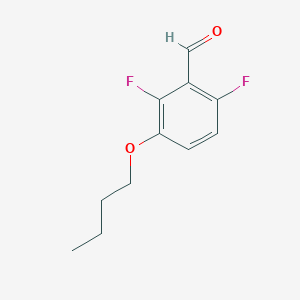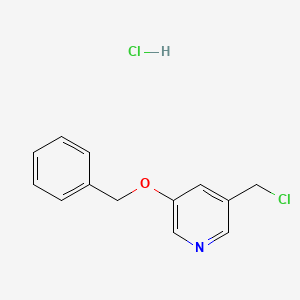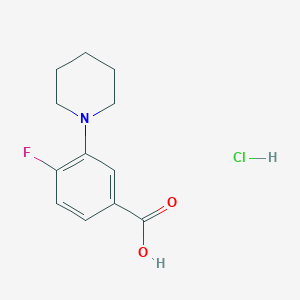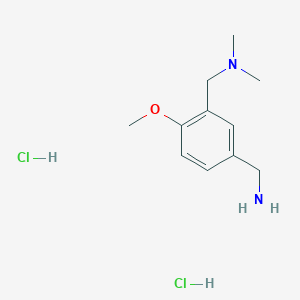
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information on the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any products it forms during reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
-
Synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from 5-hydroxymethylfurfural (HMF)
-
Synthesis of 2,5-bis(aminomethyl)furan (BAF) from 5-(hydroxymethyl)furfural (5-HMF)
-
Synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from 5-hydroxymethylfurfural (HMF)
- Application Summary : This study proposed an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .
- Methods : An efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere .
- Results : A BMIF yield of 98.3% was obtained under mild reaction conditions .
-
Pharmaceutical Secondary Standard
- Application Summary : 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride is used as a pharmaceutical secondary standard .
- Methods : This compound is used in quality control and method development for qualitative and quantitative analyses .
- Results : This standard provides a convenient and cost-effective alternative to the preparation of in-house working standards .
-
Immune Stimulation
- Application Summary : 1-(4-(Aminomethyl) benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4- amine (IMDQ), a compound with a similar structure, is used in immune stimulation .
- Methods : IMDQ is used in the development of pH-degradable polymeric nanoparticles for controlled delivery of immune stimulants .
- Results : This approach allows for controlled immune stimulation, which can be beneficial in various therapeutic applications .
-
Synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from 5-hydroxymethylfurfural (HMF)
- Application Summary : This study proposed an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .
- Methods : An efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere .
- Results : A BMIF yield of 98.3% was obtained under mild reaction conditions .
-
Pharmaceutical Secondary Standard
- Application Summary : 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride is used as a pharmaceutical secondary standard .
- Methods : This compound is used in quality control and method development for qualitative and quantitative analyses .
- Results : This standard provides a convenient and cost-effective alternative to the preparation of in-house working standards .
-
Immune Stimulation
- Application Summary : 1-(4-(Aminomethyl) benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4- amine (IMDQ), a compound with a similar structure, is used in immune stimulation .
- Methods : IMDQ is used in the development of pH-degradable polymeric nanoparticles for controlled delivery of immune stimulants .
- Results : This approach allows for controlled immune stimulation, which can be beneficial in various therapeutic applications .
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, its flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and ways that its synthesis or use could be improved.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)8-10-6-9(7-12)4-5-11(10)14-3;;/h4-6H,7-8,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOPEIHCHMMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CN)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



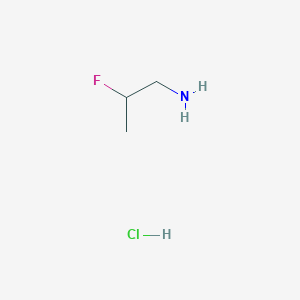
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
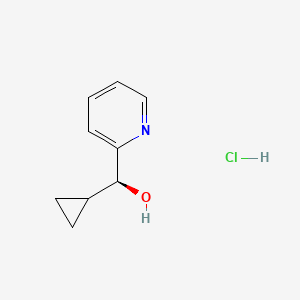
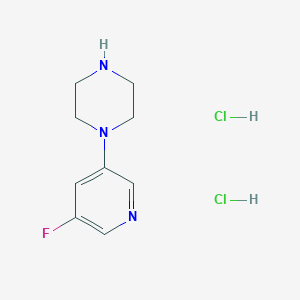
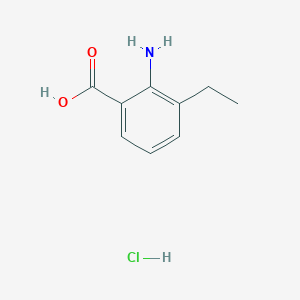
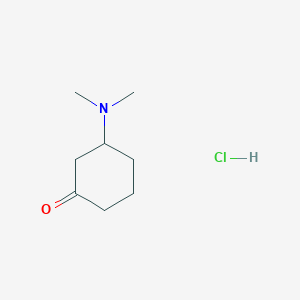
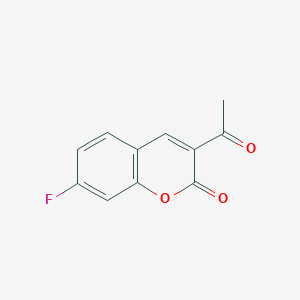
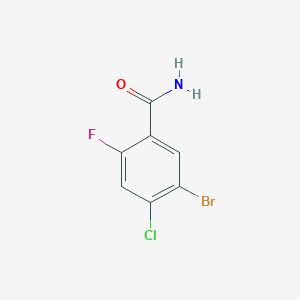
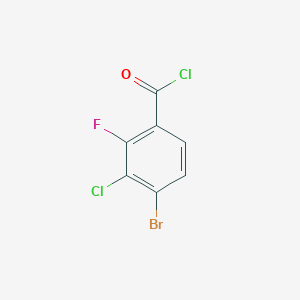
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
